3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile
Overview
Description
The compound is a light yellow to orange or light tan crystalline powder . It is used to prepare arylparacyclophanes via Suzuki aryl cross-coupling of bromoparacyclophane with arylboronic acid and arylboronates .
Synthesis Analysis
The compound can be synthesized through borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be synthesized through hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in the Suzuki-Miyaura reaction, which is a type of cross-coupling reaction .Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 404.31 . It is soluble in acetone and has a melting point of 102.0 to 106.0 °C .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. Its borate and sulfonamide groups allow for nucleophilic and amidation reactions, which are crucial in the synthesis of complex molecules . It’s particularly useful in the synthesis of drugs, where boronic acid compounds are employed to protect diols and facilitate asymmetric synthesis of amino acids, as well as in Diels–Alder and Suzuki coupling reactions .
Drug Development
In the pharmaceutical industry, boronic acid derivatives like this compound are often used as enzyme inhibitors or specific ligand drugs. They have applications in treating tumors, microbial infections, and are even used in anticancer drugs .
Biological Probes
Due to their high reactivity, compounds with borate groups can act as fluorescent probes. They are used to identify various biological and chemical substances such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Stimulus-Responsive Drug Carriers
The boronic ester bonds in this compound make it ideal for constructing stimulus-responsive drug carriers. These carriers can respond to microenvironmental changes like pH, glucose, and ATP levels in the body. They are used to deliver anti-cancer drugs, insulin, and genes through covalent or non-covalent interactions .
Crystallographic and Conformational Analyses
The structure of this compound can be characterized by various techniques such as NMR, IR, MS, and single crystal X-ray diffraction. This makes it valuable for crystallographic and conformational studies, which are essential in understanding the physical and chemical properties of new materials .
Molecular Electrostatic Potential Studies
Density Functional Theory (DFT) can be applied to this compound to study its molecular electrostatic potential and frontier molecular orbitals. This helps clarify certain physical and chemical properties, which is important for designing molecules with specific functions .
Enzyme Inhibitors
Boronic acid compounds, due to their unique reactivity with diols, are used as enzyme inhibitors. They can bind to the active sites of enzymes, thereby inhibiting their function, which is a key strategy in drug design .
Fluorescent Probes for Medical Imaging
The compound’s ability to act as a fluorescent probe extends to medical imaging. It can be used to create contrast agents that help in the visualization of cellular structures and processes, aiding in diagnostics and research .
Safety And Hazards
properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BN3O2/c1-15(2)16(3,4)22-17(21-15)13-10-19-20(11-13)14-7-5-6-12(8-14)9-18/h5-8,10-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMKAYJGHHCBBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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